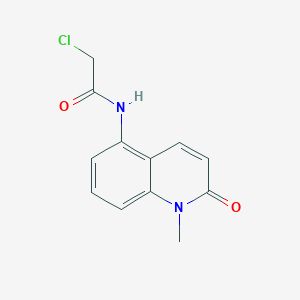

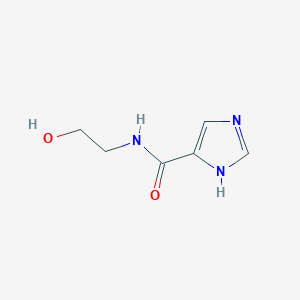

N-(2-hidroxietil)-1H-imidazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Hydroxyethyl)ethylenediamine” is a compound that can be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine . It can also act as a ligand in the preparation of polymeric cyano-bridged platinum(II)complexes .

Synthesis Analysis

The synthesis of similar compounds involves reacting a biogenic acid with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion needs to activate H2 as well as (imide) CO bonds .

Chemical Reactions Analysis

In the context of CO2 capture, “N-(2-Hydroxyethyl)piperazine”, a derivative of piperazine, has been studied for its solubility in aqueous solutions . The solubility of CO2 in aqueous solutions of this compound was determined for various concentrations and temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” have been studied. It has been found to have a low vapor pressure, allowing for high amine compositions without appreciable losses . It is also resistant to thermal and chemical degradation and is largely immiscible with hydrocarbons .

Aplicaciones Científicas De Investigación

Captura y Almacenamiento de Carbono (CCS)

El compuesto se utiliza en el campo de la Captura y Almacenamiento de Carbono (CCS). Es un derivado de la piperazina y tiene una buena solubilidad mutua en solución acuosa, un bajo punto de fusión y un alto punto de ebullición. Tiene el potencial de reemplazar a la PZ como un activador añadido en el sistema de amina mixta para capturar CO2 .

Modelado Termodinámico

El compuesto se utiliza en el modelado termodinámico para la solubilidad del CO2. Se determinó la solubilidad del CO2 en soluciones acuosas del compuesto para tres concentraciones y cuatro temperaturas. Los datos de VLE para el compuesto-H2O se obtuvieron utilizando una caldera de doble circulación gas-líquido a una presión de 30-100 kPa .

Buffer de Investigación Biológica

El compuesto se utiliza como un buffer de propósito general para la investigación biológica. Sus aplicaciones incluyen cultivo de tejidos, fosforilación y fotofosforilación, microscopía electrónica de transmisión fijadora, síntesis de proteínas y prevención de la unión a materiales no receptores .

Síntesis de Péptidos

El compuesto está relacionado con la síntesis de péptidos. La síntesis de péptidos es la producción de péptidos, que son compuestos orgánicos en los que múltiples aminoácidos están unidos a través de enlaces amida que también se conocen como enlaces peptídicos.

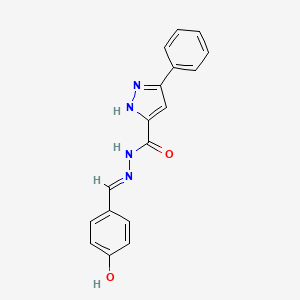

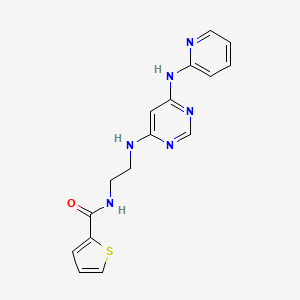

Actividad Antimicrobiana

El compuesto está relacionado con la investigación en actividad antimicrobiana. Las sustancias antimicrobianas ofrecen una defensa contra una amplia gama de microorganismos, incluidas bacterias, virus, hongos, protozoos y gusanos.

Análisis de la Estructura Cristalina

El compuesto se utiliza en el análisis de la estructura cristalina. El análisis de la estructura cristalina implica determinar la disposición de los átomos dentro de un cristal, lo que puede proporcionar información sobre las propiedades del material.

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, to exert a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an "entourage effect" . This interaction results in changes in the cell signaling pathways, leading to the modulation of inflammation and pain.

Biochemical Pathways

PEA affects several biochemical pathways. It suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway . This pathway plays a crucial role in the regulation of immune and inflammatory responses. By suppressing this pathway, PEA can attenuate lipopolysaccharide (LPS)-stimulated pro-inflammatory responses .

Pharmacokinetics

HEP is rapidly absorbed and distributed in various tissues . It is excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of PEA’s action are primarily anti-inflammatory and neuroprotective . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It attenuates the LPS-induced pro-inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide. It is known that many common environmental toxicants are associated with depressive symptoms, providing potential targets for intervention measures and mechanistic research

Análisis Bioquímico

Biochemical Properties

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is critical for various enzymatic reactions and protein studies . The mechanism of action of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .

Cellular Effects

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by maintaining an optimal, stable pH, which is critical for cell health and accurate experimental outcomes . It is particularly effective in preventing pH drift in rapidly proliferating cultures, making it a common component in media for growing mammalian cells for research that requires highly controlled environmental conditions .

Molecular Mechanism

At the molecular level, N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide exerts its effects through its ability to stabilize the pH. This stabilization is achieved through the donation and acceptance of hydrogen ions, which allows it to respond to changes in the pH of the solution .

Temporal Effects in Laboratory Settings

Over time, N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide continues to maintain a stable pH environment, demonstrating its stability and resistance to degradation . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that it effectively prevents pH drift in rapidly proliferating cultures .

Metabolic Pathways

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide is involved in maintaining the pH balance, which is a critical aspect of various metabolic pathways

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJMBXMOYJIPDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493308-12-5 |

Source

|

| Record name | N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)